molecular formula C26H33N3O4 B11120258 4-[(4-butoxyphenyl)carbonyl]-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(pyridin-3-yl)-1,5-dihydro-2H-pyrrol-2-one

4-[(4-butoxyphenyl)carbonyl]-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(pyridin-3-yl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11120258
M. Wt: 451.6 g/mol
InChI Key: PRVFZHWYSJCNMJ-GYHWCHFESA-N
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Description

4-(4-BUTOXYBENZOYL)-1-[2-(DIETHYLAMINO)ETHYL]-3-HYDROXY-5-(PYRIDIN-3-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-BUTOXYBENZOYL)-1-[2-(DIETHYLAMINO)ETHYL]-3-HYDROXY-5-(PYRIDIN-3-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE involves multiple steps, starting from readily available starting materials. The key steps typically include:

    Formation of the butoxybenzoyl intermediate: This step involves the reaction of butoxybenzoic acid with appropriate reagents to form the butoxybenzoyl chloride.

    Pyrrole ring formation: The butoxybenzoyl chloride is then reacted with a suitable pyrrole precursor under controlled conditions to form the pyrrole ring.

    Introduction of the diethylaminoethyl group: This step involves the reaction of the intermediate with diethylaminoethyl chloride in the presence of a base to introduce the diethylaminoethyl group.

    Final cyclization and hydroxylation: The final step involves cyclization and hydroxylation to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(4-BUTOXYBENZOYL)-1-[2-(DIETHYLAMINO)ETHYL]-3-HYDROXY-5-(PYRIDIN-3-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The diethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl group would yield an alcohol.

Scientific Research Applications

4-(4-BUTOXYBENZOYL)-1-[2-(DIETHYLAMINO)ETHYL]-3-HYDROXY-5-(PYRIDIN-3-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a biochemical probe or as a precursor for biologically active compounds.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(4-BUTOXYBENZOYL)-1-[2-(DIETHYLAMINO)ETHYL]-3-HYDROXY-5-(PYRIDIN-3-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Bis(diethylamino)benzophenone: This compound shares the diethylamino group and benzophenone structure but lacks the pyrrole and hydroxyl groups.

    Benoxinate: This compound has a similar diethylaminoethyl group but differs in the overall structure and functional groups.

Uniqueness

4-(4-BUTOXYBENZOYL)-1-[2-(DIETHYLAMINO)ETHYL]-3-HYDROXY-5-(PYRIDIN-3-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C26H33N3O4

Molecular Weight

451.6 g/mol

IUPAC Name

(4Z)-4-[(4-butoxyphenyl)-hydroxymethylidene]-1-[2-(diethylamino)ethyl]-5-pyridin-3-ylpyrrolidine-2,3-dione

InChI

InChI=1S/C26H33N3O4/c1-4-7-17-33-21-12-10-19(11-13-21)24(30)22-23(20-9-8-14-27-18-20)29(26(32)25(22)31)16-15-28(5-2)6-3/h8-14,18,23,30H,4-7,15-17H2,1-3H3/b24-22-

InChI Key

PRVFZHWYSJCNMJ-GYHWCHFESA-N

Isomeric SMILES

CCCCOC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CCN(CC)CC)C3=CN=CC=C3)/O

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN(CC)CC)C3=CN=CC=C3)O

Origin of Product

United States

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